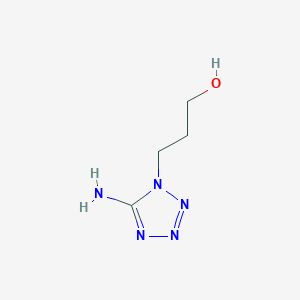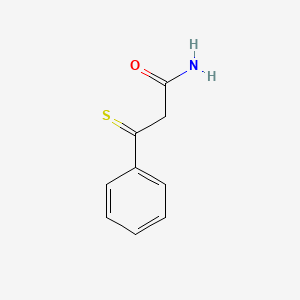![molecular formula C15H23NO5 B8407987 [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester](/img/structure/B8407987.png)
[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a benzyl group substituted with hydroxyethoxy and methoxy groups, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group, followed by the introduction of the hydroxyethoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the carbamic acid tert-butyl ester using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a prodrug, releasing active compounds in a controlled manner.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethoxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can undergo hydrolysis, releasing active compounds that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid methyl ester
- [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid ethyl ester
- [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid propyl ester
Uniqueness
Compared to similar compounds, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester has a unique combination of functional groups that confer specific reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing its stability compared to methyl or ethyl esters. This makes it particularly useful in applications requiring prolonged activity or stability under harsh conditions.
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-hydroxyethoxy)-2-methoxyphenyl]methyl]carbamate |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-10-11-5-6-12(20-8-7-17)9-13(11)19-4/h5-6,9,17H,7-8,10H2,1-4H3,(H,16,18) |
InChI Key |
PRFYDSJWBVTKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OCCO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![n-[2-(4-Aminophenyl)ethyl]-4-chlorobenzenesulphonamide](/img/structure/B8407948.png)


![Ethyl 3-amino-4-[(methylsulfonyl)amino]benzoate](/img/structure/B8407963.png)

![Pyrrolo[4,3,2-de]quinoline-2,4(1H,5H)-dione](/img/structure/B8407973.png)


